methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a heterocyclic compound with a pyrazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbamoyl group.
Uniqueness
Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N4O3 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
methyl 5-amino-4-carbamoylpyrazole-1-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-13-6(12)10-4(7)3(2-9-10)5(8)11/h2H,7H2,1H3,(H2,8,11) |
InChI Key |
XXAYULBJMNCCAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C(C=N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.